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molecular formula C13H14O3 B1596344 4-Oxo-1-phenylcyclohexanecarboxylic acid CAS No. 75945-91-4

4-Oxo-1-phenylcyclohexanecarboxylic acid

Cat. No. B1596344
M. Wt: 218.25 g/mol
InChI Key: GLXVJOPRMXBHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253205B2

Procedure details

Lithium hydroxide monohydrate (11.08 g, 264 mmol) was added to a suspension of dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate (Description 1, 25.5 g, 87.9 mmol) in methanol (250 mL), water (83 mL) and tetrahydrofuran (83 mL) and the mixture was heated under reflux for 3 days. The mixture was cooled and the tetrahydrofuran and methanol were evaporated under reduced pressure. The pH was adjusted to 1 with hydrochloric acid (5M) and the mixture was extracted with dichloromethane. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a light yellow solid (19 g, 99%). 1H NMR (400 MHz, CDCl3) δ 7.50-7.29 (5H, m), 2.29-2.73 (2H, m), 2.62-2.55 (2H, m), 2.47-2.41 (2H, m), and 2.35-2.27 (2H, m).
Name
Lithium hydroxide monohydrate
Quantity
11.08 g
Type
reactant
Reaction Step One
Name
dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[O:4]=[C:5]1[CH2:10][CH2:9][C:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:11]([O:13]C)=[O:12])[CH2:7][CH:6]1C(OC)=O>CO.O.O1CCCC1>[O:4]=[C:5]1[CH2:10][CH2:9][C:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
11.08 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate
Quantity
25.5 g
Type
reactant
Smiles
O=C1C(CC(CC1)(C(=O)OC)C1=CC=CC=C1)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
83 mL
Type
solvent
Smiles
O
Name
Quantity
83 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran and methanol were evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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